2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine
Description
The compound 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine features a pyrimidine core substituted at position 4 with a trifluoromethyl (-CF₃) group and at position 2 with a piperazine ring. The piperazine moiety is further modified by a (2,4-difluorophenyl)methyl substituent. This structural configuration combines electron-withdrawing groups (fluorine, trifluoromethyl) with a flexible piperazine linker, which is common in medicinal chemistry for optimizing pharmacokinetic properties and target binding .
Properties
IUPAC Name |
2-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F5N4/c17-12-2-1-11(13(18)9-12)10-24-5-7-25(8-6-24)15-22-4-3-14(23-15)16(19,20)21/h1-4,9H,5-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFSXNOPPBQEKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)F)F)C3=NC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F5N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its structure comprises a piperazine ring linked to a pyrimidine moiety, with specific substitutions that enhance its biological activity. This article explores the biological activities, mechanisms of action, and relevant research findings regarding this compound.
Chemical Structure and Properties
- Molecular Formula: C17H21F2N5
- Molecular Weight: 333.4 g/mol
- CAS Number: 2549003-68-9
The unique substitution pattern of this compound, particularly the presence of the 2,4-difluorophenyl and trifluoromethyl groups, contributes to its distinct chemical and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory responses. For instance, it has shown potential in inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), which are critical in inflammation pathways .
- Receptor Modulation: It may act as an agonist or antagonist at neurotransmitter receptors, influencing neurotransmission and offering potential in treating neurological disorders.
Biological Activity
Research has demonstrated several biological activities associated with this compound:
- Anti-inflammatory Activity:
- Anticancer Potential:
-
Neuroprotective Effects:
- The compound may exhibit neuroprotective properties by modulating neurotransmitter systems, potentially benefiting conditions like depression and anxiety disorders.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
Case Studies
Several case studies highlight the therapeutic potential of compounds structurally related to this compound:
- Case Study on Anti-inflammatory Effects:
- Anticancer Activity:
Comparison with Similar Compounds
Key Structural Features and Substituent Analysis
The compound’s structural analogues primarily differ in the substituents on the piperazine ring and the pyrimidine core. Below is a comparative analysis of selected compounds:
Physicochemical and Electronic Properties
- Trifluoromethyl Group : Present in the target compound and analogues (e.g., ), this group enhances lipophilicity and metabolic stability.
- Substituent Effects: Difluorophenyl (Target): Increases lipophilicity and may enhance π-π stacking in hydrophobic binding pockets. Sulfonyl (Compound 16): Improves solubility and may modulate target selectivity .
Pharmacological Implications
While direct activity data for the target compound is unavailable, structural trends from analogues suggest:
- Piperazine Linkers : Flexibility improves binding to diverse targets (e.g., kinases, GPCRs).
- Heterocyclic Cores: Pyrimidine (target) vs. thienopyrimidine () influence electronic distribution and target affinity.
- Fluorine Substituents : Fluorine atoms (difluorophenyl, trifluoromethyl) enhance bioavailability and resistance to oxidative metabolism .
Preparation Methods
Piperazine Side-Chain Functionalization
Synthetic Routes to this compound
Route 1: Sequential Substitution on Pyrimidine
This route involves initial synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine, followed by displacement of the chlorine atom with 4-[(2,4-difluorophenyl)methyl]piperazine.
Coupling with 4-[(2,4-Difluorophenyl)Methyl]Piperazine
The substitution of the chlorine atom in 2-chloro-4-(trifluoromethyl)pyrimidine with 4-[(2,4-difluorophenyl)methyl]piperazine can be achieved under SNAr conditions. Search result demonstrates analogous reactions, such as the displacement of chlorine in 2-chloro-6-trifluoromethylpyridine with piperazine in acetonitrile at elevated temperatures. Applying these conditions, a mixture of 2-chloro-4-(trifluoromethyl)pyrimidine and 4-[(2,4-difluorophenyl)methyl]piperazine in acetonitrile or dimethylformamide (DMF), with potassium carbonate as a base, heated to 80–100°C for 12–24 hours, would facilitate the coupling. The reaction may proceed with yields comparable to the 81.4% reported in, contingent on the electronic effects of the pyrimidine ring.
Route 2: Pre-Functionalization of Piperazine Followed by Coupling
Optimization and Mechanistic Considerations
Solvent and Base Effects
The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like DMF or acetonitrile enhance SNAr reactivity by stabilizing transition states, as evidenced in for piperazine substitutions. Bases such as potassium carbonate or triethylamine neutralize HCl generated during substitution, driving the reaction to completion. In contrast, protic solvents like ethanol may slow the reaction but offer cost and safety advantages.
Temperature and Reaction Time
Elevated temperatures (70–100°C) are typically required for SNAr reactions involving chlorinated heterocycles. For example, documents reactions heated at 100°C overnight, while employs reflux conditions for pyrimidine syntheses. Extended reaction times (8–24 hours) ensure complete conversion, particularly for sterically hindered substrates.
Purification Strategies
Chromatographic purification on silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) is commonly employed, as seen in. For crystalline intermediates, recrystallization from isopropanol or ethanol may enhance purity, as demonstrated in the isolation of 2-[2-[4-[6-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]ethyl]-1H-isoindole-1,3-dione.
Challenges and Alternative Approaches
Regioselectivity in Pyrimidine Substitution
The electronic nature of the pyrimidine ring influences substitution patterns. The trifluoromethyl group at position 4 is electron-withdrawing, activating position 2 toward nucleophilic attack. However, competing reactions at other positions (e.g., position 6 in tri-substituted pyrimidines) necessitate careful control of stoichiometry and reaction conditions.
Functional Group Compatibility
The stability of the (2,4-difluorophenyl)methyl group under SNAr conditions must be verified. Fluorinated aromatic rings are generally robust, but prolonged exposure to strong bases or high temperatures could lead to dehalogenation or hydrolysis.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine?
Answer:
The synthesis typically involves multi-step reactions:
Core Pyrimidine Formation : A nucleophilic substitution reaction between a halogenated pyrimidine (e.g., 4-chloro-2-(trifluoromethyl)pyrimidine) and a piperazine derivative.
Functionalization : The piperazine nitrogen is alkylated with 2,4-difluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
Purification : Column chromatography or recrystallization in solvents like ethanol/dichloromethane is used to achieve >95% purity.
Key Considerations : Optimize reaction time (12-24 hrs) and temperature (80-100°C) to minimize side products. Monitor via TLC or HPLC .
Basic: How is structural characterization of this compound performed?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., trifluoromethyl at C4, piperazine integration). ¹⁹F NMR identifies fluorophenyl groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ≈ 429.1 g/mol) and fragmentation patterns.
- X-ray Crystallography (if crystals are obtainable): Resolves piperazine-pyrimidine dihedral angles and steric effects .
Advanced: How can researchers resolve contradictory bioactivity data in literature for this compound?
Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or receptor isoforms. Validate using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
- Solubility Issues : Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via LC-MS during experiments.
- Structural Analogues : Compare with derivatives (e.g., replacing trifluoromethyl with methyl groups) to isolate pharmacophore contributions .
Advanced: What strategies optimize this compound’s pharmacokinetic profile for in vivo studies?
Answer:
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to reduce logP (<3) while retaining target affinity.
- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots. Fluorine atoms at 2,4-positions enhance resistance to oxidative degradation .
- Bioavailability : Formulate as nanocrystals or use prodrug approaches (e.g., ester prodrugs for enhanced absorption) .
Basic: What analytical techniques ensure purity and quality during synthesis?
Answer:
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min.
- Elemental Analysis : Confirm C, H, N, F percentages within ±0.4% of theoretical values.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C indicates suitability for high-temperature reactions) .
Advanced: How does this compound interact with serotonin/dopamine receptors, and how is selectivity achieved?
Answer:
- Docking Studies : The piperazine moiety binds to conserved aspartate residues in GPCRs (e.g., 5-HT₁A). Trifluoromethyl groups enhance hydrophobic interactions in subpockets .
- Selectivity Screening : Test against off-target receptors (e.g., α₁-adrenergic, D₂). Replace 2,4-difluorophenyl with bulkier groups (e.g., 3,5-dichloro) to reduce off-target binding .
- Functional Assays : Measure inverse agonism vs. partial agonism using calcium flux or β-arrestin recruitment .
Basic: What are the recommended storage conditions to maintain compound stability?
Answer:
- Short-Term : Store at -20°C in anhydrous DMSO (sealed under argon).
- Long-Term : Lyophilize and store at -80°C in amber vials with desiccants (e.g., silica gel).
- Stability Monitoring : Reassess purity via HPLC every 6 months; degradation >5% warrants repurification .
Advanced: How can computational modeling guide the design of derivatives with improved binding affinity?
Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes to identify flexible regions (e.g., piperazine rotation).
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups at pyrimidine C4 enhance affinity for kinase targets) .
- Free Energy Perturbation (FEP) : Predict ΔΔG for fluorine-to-chlorine substitutions at phenyl positions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
